5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
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Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide typically involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the compound.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: A related compound with an amino group at the 2-position.
2-Amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: A derivative with a cyclopropyl group.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is unique due to its specific combination of sulfur and nitrogen atoms within a cyclopentane ring fused to a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIPJPWFFMZWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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